![molecular formula C14H12N6O B242164 5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile](/img/structure/B242164.png)
5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile
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Overview
Description
5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with various biological processes, making it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile involves its interaction with various biological targets such as enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to its observed biological effects.
Biochemical and Physiological Effects:
5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. Additionally, this compound has been shown to affect various signaling pathways involved in cellular processes such as inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile in lab experiments is its ability to interact with multiple biological targets, making it a versatile tool for investigating various biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several potential future directions for research on 5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile. These include further investigation of its mechanism of action and biological effects, as well as the development of new derivatives with improved pharmacological properties. Additionally, this compound may have potential applications in the development of new therapies for a range of diseases and disorders.
Synthesis Methods
The synthesis of 5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile involves the reaction of 4-cyanoaniline with morpholine and tetrazole in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile |
---|---|
Molecular Formula |
C14H12N6O |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
5-morpholin-4-yltetrazolo[1,5-a]quinoline-4-carbonitrile |
InChI |
InChI=1S/C14H12N6O/c15-9-11-13(19-5-7-21-8-6-19)10-3-1-2-4-12(10)20-14(11)16-17-18-20/h1-4H,5-8H2 |
InChI Key |
NOWUPULUSDNERT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C3=NN=NN3C4=CC=CC=C42)C#N |
Canonical SMILES |
C1COCCN1C2=C(C3=NN=NN3C4=CC=CC=C42)C#N |
Origin of Product |
United States |
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